6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
The compound “6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one” is a complex organic molecule. It contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a chloroacetyl group and a fluoro group attached to it .
Chemical Reactions Analysis
Again, specific reactions involving this compound are not available. But chloroacetyl chloride, a part of this compound, reacts rapidly with water and is incompatible with strong oxidizing agents, alcohols, and bases .Scientific Research Applications
Synthesis and Characterization
- A study by Desai et al. (2012) described the synthesis of a series of quinoline derivatives, showing potential as new lead molecules due to their broad spectrum antimicrobial potency against various microorganisms including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The chemical structures of these compounds were elucidated using techniques such as IR, H NMR, C NMR, and mass spectral data (Desai, Rajpara, & Joshi, 2012).
Antimicrobial Activity
- Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule and evaluated them for antifungal and antibacterial activities. The synthesized compounds showed promising results in antimicrobial studies, highlighting the potential of fluoroquinoline derivatives in developing new antimicrobial agents (Patel & Patel, 2010).
Antimalarial Activity
- A study on the structure-activity relationships among 7-substituted 4-aminoquinolines demonstrated their activity against chloroquine-susceptible and -resistant Plasmodium falciparum. This indicates the potential of quinoline derivatives in the development of new antimalarial drugs (De, Krogstad, Byers, & Krogstad, 1998).
Safety and Hazards
Properties
IUPAC Name |
6-(2-chloroacetyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c12-5-10(15)7-3-6-1-2-11(16)14-9(6)4-8(7)13/h3-4H,1-2,5H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUBUSLBGCNMOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)C(=O)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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